BenchChemオンラインストアへようこそ!

PVP-037

Immunology Vaccine Adjuvant TLR7/8 Agonist

PVP-037 (CAS 862810-50-2) is a uniquely substitution-specific dual TLR7/8 agonist. The 2-phenylbutanamide at the 5-position is indispensable for potent dual agonism; even minor structural changes cause potency loss, receptor selectivity shifts, or antagonism. Procuring the exact CAS guarantees reproducible NF-κB/Th1 cytokine activation in human primary leukocytes, outperforming alum in antibody titers. Not interchangeable with generic imidazo[1,2-a]pyrimidine scaffolds. High-purity solid for preclinical vaccine adjuvant R&D.

Molecular Formula C23H22N4O
Molecular Weight 370.456
CAS No. 862810-50-2
Cat. No. B2928794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePVP-037
CAS862810-50-2
Molecular FormulaC23H22N4O
Molecular Weight370.456
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
InChIInChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28)
InChIKeyMMKVSTHRRPPGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide (CAS 862810-50-2): Key Compound Attributes and Procurement Context


N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide (CAS 862810-50-2), commonly referred to as PVP-037, is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine (IMP) class. It is chemically defined as α-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzeneacetamide with the molecular formula C23H22N4O and a molecular weight of 370.45 g/mol . This compound is recognized as a potent toll-like receptor 7/8 (TLR7/8) agonist adjuvant, demonstrating broad innate immune activation and the capacity to enhance vaccine-elicited immune responses . Its utility lies in immunological research and vaccine adjuvant development.

Why Generic Imidazopyrimidine Analogs Cannot Simply Replace PVP-037 (CAS 862810-50-2)


While the imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, the biological activity of derivatives within this class is highly sensitive to specific substitution patterns [1]. The precise positioning of the 2-phenylbutanamide moiety at the 5-position of the central phenyl ring in PVP-037 is critical for its dual TLR7/8 agonism and subsequent immunomodulatory profile [2]. Minor alterations to the core structure, such as relocating the phenylbutanamide group or modifying the heteroaryl substituent, can result in compounds with drastically reduced potency, altered receptor selectivity, or even a complete shift from agonism to antagonism [3]. Therefore, assuming functional equivalence based solely on the IMP core structure is not scientifically valid; procurement of the specific compound (CAS 862810-50-2) is essential for replicating published findings and ensuring consistent, predictable activity in immunological assays [4].

Quantitative Differentiators for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide (CAS 862810-50-2) vs. Comparators


Broad Innate Immune Activation in Primary Human Leukocytes: PVP-037 vs. R848 (Resiquimod)

PVP-037 demonstrates robust broad innate immune activation in primary human leukocytes, including NF-κB activation and Th1-polarizing cytokine production (TNF, IFN-γ, IL-1β), at concentrations ≥1 µM. Crucially, this cytokine induction profile is quantitatively comparable to that elicited by the well-established TLR7/8 agonist R848 (resiquimod), but only when R848 is used at higher concentrations (≥11 µM) . This head-to-head comparison indicates that PVP-037 achieves a similar level of immune stimulation at an approximately 11-fold lower concentration than the comparator.

Immunology Vaccine Adjuvant TLR7/8 Agonist

Enhanced In Vivo Antigen-Specific Humoral Response: PVP-037 + rHA vs. Alum + rHA

In an in vivo mouse model, intramuscular co-administration of PVP-037 (100 nmol) with recombinant hemagglutinin (rHA) protein from influenza resulted in a significantly enhanced anti-rHA IgG antibody titer compared to immunization with rHA alone or with the widely used clinical adjuvant alum (aluminum salts) . This quantitative difference underscores PVP-037's superior adjuvanticity in driving a robust humoral immune response against a clinically relevant vaccine antigen.

Vaccine Development Adjuvant Humoral Immunity

Species-Specific Activity Profile of PVP-037 Distinguishes It from Broader-Spectrum TLR Agonists

PVP-037 exhibits a distinct species-specific activity profile. It demonstrates broad innate immune activation in primary human leukocytes but shows limited activity in murine and porcine primary leukocytes . This selectivity contrasts with other TLR7/8 agonists that may have broader cross-species reactivity, and it is a critical factor for researchers to consider when selecting a tool compound for human-specific immunological studies or for optimizing formulations intended for human use, as it indicates a potentially more human-relevant immunomodulatory mechanism.

Immunology Species Selectivity TLR7/8

Key Application Scenarios for PVP-037 (CAS 862810-50-2) Based on Differentiated Evidence


Vaccine Adjuvant Discovery and Development

PVP-037 is an ideal candidate for preclinical adjuvant development programs. Its demonstrated ability to outperform the clinical standard alum in enhancing antibody titers against recombinant hemagglutinin (rHA) in mice provides a strong rationale for its inclusion in novel vaccine formulations . Researchers can leverage its higher potency compared to R848 in primary human leukocytes to design adjuvants that require lower doses of the active immunomodulator .

Human-Specific Innate Immunity Research

The compound's broad activation of innate immune pathways (NF-κB, Th1 cytokines) in primary human leukocytes, coupled with its limited activity in murine and porcine cells, makes it a valuable tool for dissecting human-specific immune signaling . It can be used to stimulate and study TLR7/8-mediated responses in human ex vivo models without the confounding factor of cross-species reactivity that plagues other TLR agonists.

TLR7/8 Pharmacology and Signaling Studies

As a potent dual TLR7/8 agonist, PVP-037 serves as a valuable pharmacological probe for investigating the downstream signaling cascades and functional outcomes of TLR7/8 activation. Its activity at ≥1 µM provides a clear experimental window for dose-response studies and for comparing the effects of TLR7/8 agonism to other immune modulators .

Benchmarking and Assay Development

PVP-037 can be employed as a positive control or benchmark compound in high-throughput screening assays designed to identify novel TLR7/8 modulators. Its well-characterized activity profile, including a direct comparison to the widely used R848, provides a robust reference point for validating new assays and quantifying the potency of new chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PVP-037

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.